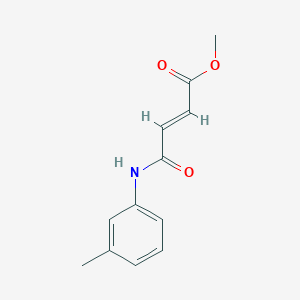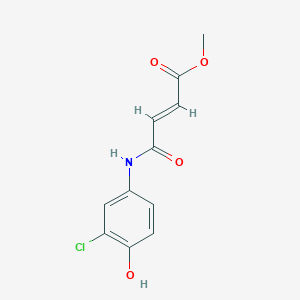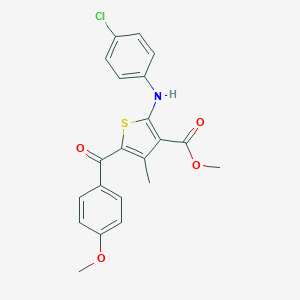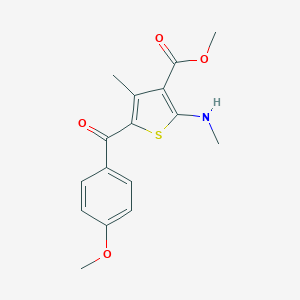![molecular formula C24H22ClN3O3 B281983 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid, also known as CP-122,288, is a chemical compound that has been studied for its potential use in treating various medical conditions. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, motivation, and behavior.
作用機序
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in reward and motivation. By reducing the rewarding effects of drugs of abuse, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid may help to reduce drug-seeking behavior. In schizophrenia, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid may improve cognitive function by modulating the activity of the prefrontal cortex, which is involved in working memory and executive function.
Biochemical and Physiological Effects:
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to have a number of biochemical and physiological effects. In animal models, it reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It also reduces the activity of the mesolimbic dopamine system, which is involved in drug-seeking behavior. In addition, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
実験室実験の利点と制限
One advantage of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has been shown to be stable in storage. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, its potency may make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. One area of interest is its potential use in treating drug addiction, particularly for drugs such as cocaine and methamphetamine that have a high risk of relapse. Another area of interest is its potential use in treating other psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to determine the safety and efficacy of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid in humans, which will be necessary before it can be considered for clinical use.
合成法
The synthesis of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid involves several steps, starting with the reaction of 4-chloroaniline with piperazine to form 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 4-(carboxymethyl)aniline to form the final product, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. The synthesis process has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been studied for its potential use in treating various medical conditions, including drug addiction, schizophrenia, and Parkinson's disease. As a dopamine D3 receptor antagonist, it has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models. In Parkinson's disease, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been studied as a potential alternative to dopamine agonists, which can cause side effects such as dyskinesia.
特性
分子式 |
C24H22ClN3O3 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
2-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H22ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h1-12H,13-16H2,(H,26,29)(H,30,31) |
InChIキー |
BWCNYEPNUSWLFM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)



methanone](/img/structure/B281925.png)